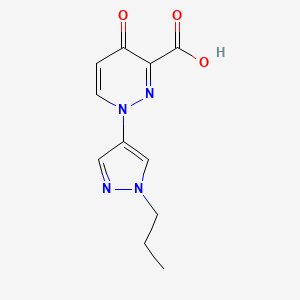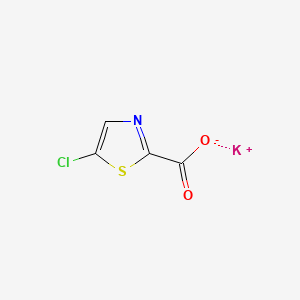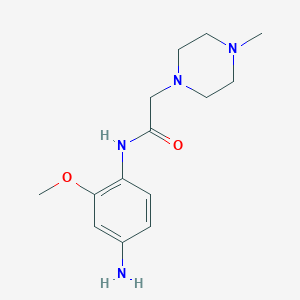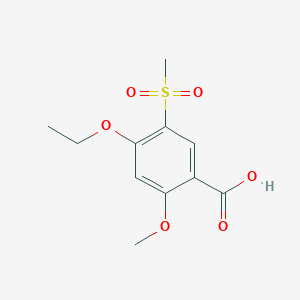
4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C11H14O6S It is characterized by the presence of ethoxy, methoxy, and methylsulfonyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-methoxybenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methylsulfonyl group being introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methylsulfonyl group can yield sulfide derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid involves its interaction with specific molecular targets. The presence of the methylsulfonyl group allows it to act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.
4-Ethoxy-2-methoxybenzoic acid: Lacks the methylsulfonyl group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a benzoyl group and a hydroxyl group.
Uniqueness
4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid is unique due to the combination of ethoxy, methoxy, and methylsulfonyl groups on the benzoic acid core
Properties
Molecular Formula |
C11H14O6S |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
4-ethoxy-2-methoxy-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H14O6S/c1-4-17-9-6-8(16-2)7(11(12)13)5-10(9)18(3,14)15/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
GSSNCMDCWXJTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)OC)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


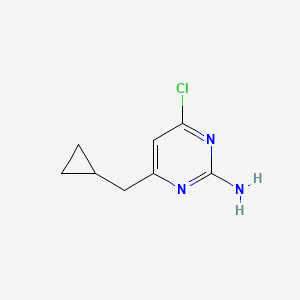
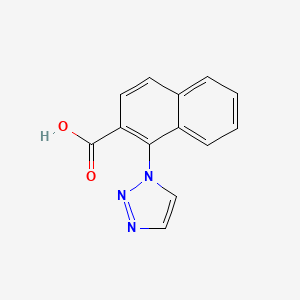
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
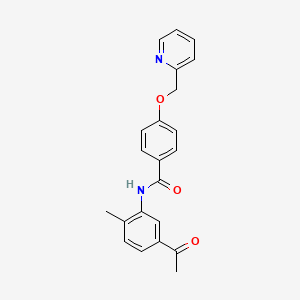
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
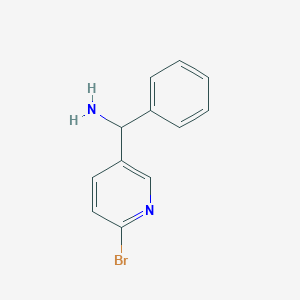
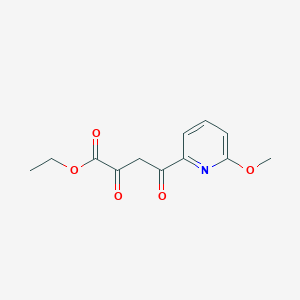
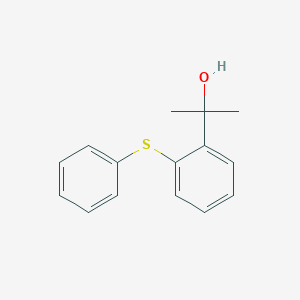
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
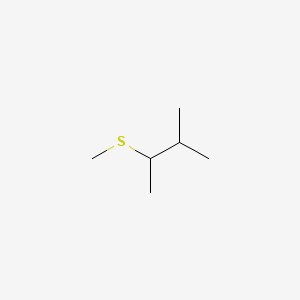
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
